Cas no 876718-01-3 (2-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid)

2-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid structure
876718-01-3 structure
Nombre del producto:2-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid
Número CAS:876718-01-3
MF:C10H9N3O2
Megavatios:203.197361707687
MDL:MFCD07186455
CID:992797
PubChem ID:3159712

2-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid Propiedades químicas y físicas

Nombre e identificación

    • 2-(1,2,4-triazol-1-ylmethyl)benzoic acid
    • 2-[1,2,4]TRIAZOL-1-YLMETHYL-BENZOIC ACID
    • 2-(1,2,4-triazolylmethyl)benzoic acid
    • 2-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid
    • 2-((1H-1,2,4-Triazol-1-yl)methyl)benzoic acid
    • 2-[(1H-1,2,4-triazol-1-yl)methyl]benzoic acid
    • BAS 10157021
    • SBB011044
    • 1369AF
    • NE20643
    • ST50289689
    • Z1269638558
    • 2-(1H-1,2,4-triaz
    • MS-22310
    • Z425446518
    • 2-((1H-1,2,4-Triazol-1-yl)methyl)benzoicacid
    • BKB71801
    • EN300-90296
    • 876718-01-3
    • AKOS000303396
    • CS-0110438
    • 2-[1,2,4]Triazol-1-ylmethylbenzoic acid
    • FT-0767471
    • 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid, AldrichCPR
    • DTXSID60390252
    • A917394
    • MFCD07186455
    • DB-077073
    • G29461
    • MDL: MFCD07186455
    • Renchi: 1S/C10H9N3O2/c14-10(15)9-4-2-1-3-8(9)5-13-7-11-6-12-13/h1-4,6-7H,5H2,(H,14,15)
    • Clave inchi: KPKNLIVZZRDKGI-UHFFFAOYSA-N
    • Sonrisas: O([H])C(C1=C([H])C([H])=C([H])C([H])=C1C([H])([H])N1C([H])=NC([H])=N1)=O

Atributos calculados

  • Calidad precisa: 203.069477g/mol
  • Carga superficial: 0
  • XLogP3: 1.1
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Cuenta de enlace giratorio: 3
  • Masa isotópica única: 203.069477g/mol
  • Masa isotópica única: 203.069477g/mol
  • Superficie del Polo topológico: 68Ų
  • Recuento de átomos pesados: 15
  • Complejidad: 235
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1

Propiedades experimentales

  • Denso: 1.34
  • Punto de fusión: Not available
  • Punto de ebullición: 444.4°C at 760 mmHg
  • Punto de inflamación: 222.5°C
  • índice de refracción: 1.651
  • PSA: 68.01000
  • Logp: 1.02460
  • Presión de vapor: 0.0±1.1 mmHg at 25°C

2-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid Información de Seguridad

2-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Ambeed
A215182-1g
2-((1H-1,2,4-Triazol-1-yl)methyl)benzoic acid
876718-01-3 97%
1g
$414.0 2025-02-26
Enamine
EN300-90296-1.0g
2-[(1H-1,2,4-triazol-1-yl)methyl]benzoic acid
876718-01-3 95.0%
1.0g
$100.0 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1181078-10g
2-((1H-1,2,4-Triazol-1-yl)methyl)benzoic acid
876718-01-3 97%
10g
¥20260.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1181078-250mg
2-((1H-1,2,4-Triazol-1-yl)methyl)benzoic acid
876718-01-3 97%
250mg
¥1317.00 2024-04-27
Enamine
EN300-90296-0.1g
2-[(1H-1,2,4-triazol-1-yl)methyl]benzoic acid
876718-01-3 95.0%
0.1g
$35.0 2025-02-19
Enamine
EN300-90296-10.0g
2-[(1H-1,2,4-triazol-1-yl)methyl]benzoic acid
876718-01-3 95.0%
10.0g
$804.0 2025-02-19
Enamine
EN300-90296-1g
2-[(1H-1,2,4-triazol-1-yl)methyl]benzoic acid
876718-01-3 95%
1g
$100.0 2023-09-01
1PlusChem
1P004HMP-500mg
2-(1H-1,2,4-TRIAZOL-1-YLMETHYL)BENZOIC ACID
876718-01-3 95%
500mg
$148.00 2025-02-21
abcr
AB224969-5g
2-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid, 95%; .
876718-01-3 95%
5g
€659.50 2025-02-14
A2B Chem LLC
AC08673-5g
2-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid
876718-01-3 95%
5g
$470.00 2024-04-19
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:876718-01-3)2-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid
A917394
Pureza:99%/99%
Cantidad:5g/10g
Precio ($):391.0/722.0